molecular formula C10H9N3O2 B027297 N-Methyl-5-nitro-6-isoquinolinamine CAS No. 147293-17-2

N-Methyl-5-nitro-6-isoquinolinamine

Cat. No.: B027297
CAS No.: 147293-17-2
M. Wt: 203.2 g/mol
InChI Key: YGWXJTKVNSPTHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-5-nitro-6-isoquinolinamine can be synthesized from 6-Methoxyisoquinoline through a series of chemical reactions . The synthesis involves nitration, methylation, and amination steps under controlled conditions to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-nitro-6-isoquinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target hypoxic tumor cells and generate reactive oxygen species sets it apart from other similar compounds.

Biological Activity

N-Methyl-5-nitro-6-isoquinolinamine (CAS Number: 147293-17-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline framework, which is a bicyclic structure known for various biological activities. The presence of a nitro group at the 5-position enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC10H10N2O2
Molecular Weight194.20 g/mol
CAS Number147293-17-2
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Prostate Cancer

In a study published by the University of Bath, the compound was tested against prostate cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study highlighted the compound's potential as part of a prostate-selective delivery system for cytotoxic agents .

Bronchodilator Effects

This compound has also been investigated for its bronchodilator effects. Research indicates that it can relax bronchial smooth muscle, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Study Findings
EP1708999A1 PatentDemonstrated pronounced relaxing effects on small human bronchi when combined with calcium channel blockers .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Nitric Oxide Synthase Inhibition : The compound may modulate nitric oxide (NO) pathways, which are crucial in regulating vascular tone and immune responses .
  • Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.
  • Calcium Channel Modulation : Its bronchodilator effects are linked to the inhibition of voltage-operated calcium channels, facilitating muscle relaxation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Toxicity Studies

Toxicological assessments are vital for evaluating the safety profile of this compound. Current literature indicates that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to confirm these findings across different biological systems.

Properties

IUPAC Name

N-methyl-5-nitroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXJTKVNSPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447666
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-17-2
Record name N-Methyl-5-nitro-6-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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